molecular formula C13H16BrNO3 B2873508 tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate CAS No. 1913261-00-3

tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate

Cat. No.: B2873508
CAS No.: 1913261-00-3
M. Wt: 314.179
InChI Key: BVODSCCVOQXLGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate: is a chemical compound belonging to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a tert-butyl group, a bromine atom, and a carboxylate group, making it a versatile molecule in synthetic chemistry and various scientific applications.

Scientific Research Applications

tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate can be achieved through several methods. One common approach involves the regioselective synthesis via a copper(I) catalyzed one-pot reaction. This method typically involves the reaction of aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one . The reaction conditions often include the use of copper(I) catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Iodine and triethylamine in an appropriate solvent.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxidized benzoxazine derivatives.

    Reduction: Formation of reduced benzoxazine derivatives.

    Substitution: Formation of substituted benzoxazine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate is unique due to the presence of the tert-butyl group and the specific positioning of the bromine and carboxylate groups

Properties

IUPAC Name

tert-butyl 8-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-7-8-17-11-9(14)5-4-6-10(11)15/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVODSCCVOQXLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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